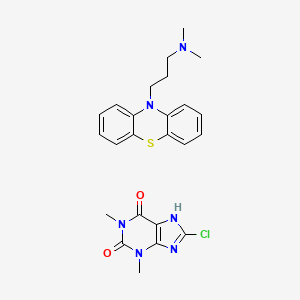
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine is a complex chemical entity that combines two distinct molecular structures. The first part, 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, is a derivative of theophylline, a well-known stimulant and bronchodilator. The second part, N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine, is a derivative of phenothiazine, which is commonly used in antipsychotic medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione typically involves the chlorination of theophylline. This process can be carried out by reacting theophylline with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or nitrobenzene, and a catalyst like iodine . The reaction is conducted at temperatures below 80°C initially, followed by an increase to 90-95°C to ensure complete chlorination .
For the synthesis of N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine, a common method involves the alkylation of phenothiazine with N,N-dimethyl-3-chloropropylamine under basic conditions . The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the purine ring, potentially converting the 8-chloro group to a hydrogen atom.
Substitution: Both the purine and phenothiazine parts can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine and phenothiazine derivatives.
Scientific Research Applications
The compound has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
8-chloro-1,3-dimethyl-7H-purine-2,6-dione: Acts as a bronchodilator by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP and subsequent relaxation of bronchial smooth muscle.
N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine: Functions as an antipsychotic by blocking dopamine receptors in the brain, thereby reducing symptoms of psychosis.
Comparison with Similar Compounds
Similar Compounds
Theophylline: Similar to 8-chloro-1,3-dimethyl-7H-purine-2,6-dione but lacks the chlorine atom.
Chlorpromazine: A phenothiazine derivative similar to N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine but with different substituents on the phenothiazine ring.
Uniqueness
The uniqueness of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine lies in its dual functionality, combining the bronchodilator effects of the purine derivative with the antipsychotic properties of the phenothiazine derivative .
Properties
CAS No. |
7009-67-8 |
|---|---|
Molecular Formula |
C24H27ClN6O2S |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C17H20N2S.C7H7ClN4O2/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-6,8-11H,7,12-13H2,1-2H3;1-2H3,(H,9,10) |
InChI Key |
CZANOGSGRGNFPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



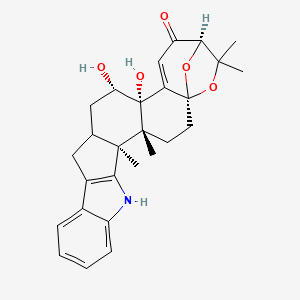
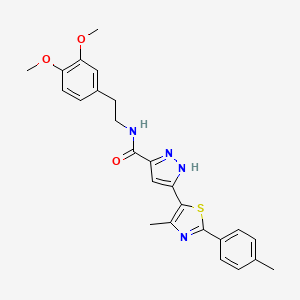
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14111322.png)
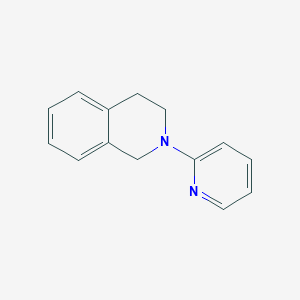
![1-(4-tert-butylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111329.png)

![2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14111348.png)
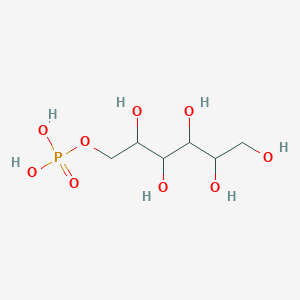
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14111360.png)
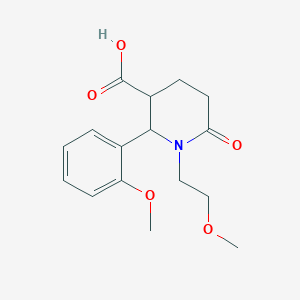

![(1R,2S,4R,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol](/img/structure/B14111383.png)
![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)
